molecular formula C16H21NO6 B558560 Boc-D-Asp-OBzl CAS No. 92828-64-3

Boc-D-Asp-OBzl

Cat. No. B558560
CAS RN: 92828-64-3
M. Wt: 323.34 g/mol
InChI Key: LDRWTKQWSXGSTM-GFCCVEGCSA-N
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Description

Boc-D-Asp-OBzl, also known as ®-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid, is an aspartic acid derivative . It has a molecular weight of 323.35 .


Synthesis Analysis

The amino acid derivative Boc-D-Asp-OBzl was functionalized by coupling its carboxylate side chain to dipicolylamine . This yielded the tridentate nitrogen donor ligand Boc-Asp (Dpa)-OBzl .


Molecular Structure Analysis

The molecular formula of Boc-D-Asp-OBzl is C16H21NO6 . Its InChI code is 1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(9-13(18)19)14(20)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,19)/t12-/m1/s1 .


Chemical Reactions Analysis

Boc-D-Asp-OBzl is used in the synthesis of β-aspartyl peptides . It has also been used in the preparation of a novel tricyclic dipeptide mimetic based on a [6 H ]-azepino indoline nucleus .


Physical And Chemical Properties Analysis

It should be stored sealed in dry conditions at 2-8°C . The substance is white to off-white in color .

Scientific Research Applications

  • Boc-D-Asp-OBzl was functionalized to yield the tridentate nitrogen donor ligand Boc-Asp(Dpa)-OBzl, used in the study of transesterification and amide cis-trans isomerization in Zn and Cd complexes. This study highlighted the different reactivities of zinc and cadmium in such processes (Niklas, Zahl, & Alsfasser, 2007).

  • Boc-Asp-βAla-Gly-Ser-βAla-Gly-His-βAla-Gly-OEt and similar peptides were synthesized using Boc-D-Asp-OBzl. These were used as catalysts in hydrolytic reactions, demonstrating the utility of these peptides in catalysis (Nishi & Nakajima, 1982).

  • Molecularly imprinted polymeric membranes were prepared using Boc-D-Asp-OBzl derivatives. These membranes exhibited chiral recognition abilities, highlighting the potential of Boc-D-Asp-OBzl in the development of chiral recognition sites (Yoshikawa & Izumi, 2003).

  • In peptide synthesis, Boc-D-Asp-OBzl was used as an intermediate. For example, Boc-D-Asp-O t -Bu was converted to Boc-Abu(PO3Me2)-OH, which was then used in syntheses of peptides like Boc-Leu-Abu(PO3Me2)-O t -Bu, demonstrating its role in peptide synthesis (Tong, Perich, & Johns, 1990).

  • Boc-D-Asp-OBzl was used in the synthesis of protected peptide sequences, such as in the creation of protected hexapeptide sequences of human fibrinopeptide-A (Channabasavaiah & Sivanandaiah, 1973).

  • In another application, tripeptide amides containing Boc-D-Asp-OBzl were used in the synthesis of dimeric peptides and for conjugation to an affinity matrix. This illustrates its use in the field of peptide dimerization and receptor affinity purification (Shimohigashi, Kodama, Waki, & Costa, 1989).

Safety And Hazards

Boc-D-Asp-OBzl is classified under GHS07 for safety . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(9-13(18)19)14(20)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,19)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRWTKQWSXGSTM-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30471926
Record name Boc-D-Asp-OBzl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-Asp-OBzl

CAS RN

92828-64-3
Record name Boc-D-Asp-OBzl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
ME Taub, BA Moss, B Steffansen, S Frokjaer - International journal of …, 1998 - Elsevier
The oligopeptide transporter, which contributes to the absorption of di-/tri-peptides and various peptidomimetic compounds across intestinal epithelia, is expressed in mature Caco-2 …
Number of citations: 21 www.sciencedirect.com
ME Taub, BD Larsen, B Steffansen… - International journal of …, 1997 - Elsevier
d-Asp-Ala, a metabolically stable dipeptide, possesses a relatively high affinity for the Caco-2 oligopeptide transporter (IC 50 = 5.75 ± 0.09 mM) as demonstrated by its ability to compete …
Number of citations: 20 www.sciencedirect.com
Y Asano, M Umezaki, YF Li, S Tsubota… - Journal of molecular …, 2001 - Elsevier
The d-amino acid octamers (d-Glu) 8 and (d-Asp) 8 were synthesized in order to screen for new microbial degraders of unnatural d-amino acid peptides. We have successfully isolated …
Number of citations: 11 www.sciencedirect.com
G Balboni, S Fiorini, A Baldisserotto… - Journal of medicinal …, 2008 - ACS Publications
Some reference opioids containing the Dmt-Tic pharmacophore, especially the δ agonists H-Dmt-Tic-Gly-NH-Ph (1) and H-Dmt-Tic-NH-(S)CH(CH 2 −COOH)-Bid (4) (UFP-512) were …
Number of citations: 33 pubs.acs.org
SP Powers, KM Keating, JA Jablonski… - Peptides for the New …, 2000 - Springer
During 200 mmol scale synthesis and purification of the 27-mer IPC-1 (KRDVDLFLTGTPDEYVEQVAQYKALPV), a contaminant was detected by HPLC in one lot of the purified bulk …
Number of citations: 1 link.springer.com
Z Vadasz, J Seprodi, I Teplan - Letters in Peptide Science, 1996 - Springer
We have found that guanidine acetate catalyses the transformation of a β-benzyl-aspartyl peptide (Boc-Asp-(OBzl)-Leu-Trp-OMe) to an aminosuccinyl peptide (Boc-Asu-Leu-Trp-OMe). …
Number of citations: 2 link.springer.com
A Paquet, WC Thresher, HE Swaisgood - Nutrition Research, 1987 - Elsevier
The in vitro digestibility of synthetic model tripeptides Ala-Glu-Ala, Ala-D-Glu-Ala, Ala-Asp-Ala, Ala-D-Asp-Ala, Val-Asp-Val, Val-D-Asp-Val, Ala-Phe-Leu and Ala-D-Phe-Leu was …
Number of citations: 11 www.sciencedirect.com
M Rodriguez, P Dubreuil, JP Bali… - Journal of medicinal …, 1987 - ACS Publications
The effects of partial retro-inverso modifications of selected peptide bonds of the N-terminal tetrapeptide of gastrin have been studied. In some of thesynthesized compounds, the …
Number of citations: 112 pubs.acs.org
G Laconde, M Amblard, J Martinez - Organic Letters, 2021 - ACS Publications
A simple phosgene- and halogen-free method for synthesizing α-amino acid N-carboxyanhydrides (NCAs) is described. The reaction between Boc-protected α-amino acids and T3P …
Number of citations: 8 pubs.acs.org
A FUJII, S TSUBOI, K ASADA… - Chemical and …, 1994 - jstage.jst.go.jp
A nonapeptide, H-Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr-OH, corresponding to sequence 41-49 of eglin c inhibited leukocyte cathepsin G and α-chymotrypsin with K i values of 2.2× 10-…
Number of citations: 3 www.jstage.jst.go.jp

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